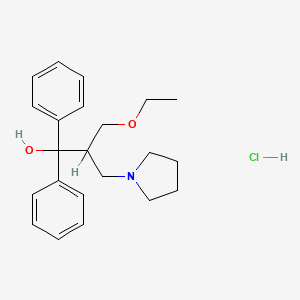
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide is a complex organic compound that has garnered interest in various scientific fields This compound is characterized by its unique structure, which includes a piperidinium core and ester linkage with choline iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide typically involves a multi-step process. The initial step includes the preparation of the piperidinium core, followed by the introduction of the carboxyethyl group. The final step involves esterification with choline iodide under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Wirkmechanismus
The mechanism of action of 1-(2-Carboxyethyl)-1-methylpiperidinium iodide ester with choline iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidinium, 1,1,2-trimethyl-6-[[2-(trimethylammonio)ethoxy]carbonyl]-, iodide: This compound shares a similar piperidinium core but differs in its functional groups.
(2-Carboxyethyl)trimethylammonium iodide ester with choline: Another related compound with a similar ester linkage but different substituents.
Uniqueness
Its structure allows for versatile chemical reactivity and interaction with various biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
37637-79-9 |
|---|---|
Molekularformel |
C14H30I2N2O2 |
Molekulargewicht |
512.21 g/mol |
IUPAC-Name |
trimethyl-[2-[3-(1-methylpiperidin-1-ium-1-yl)propanoyloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H30N2O2.2HI/c1-15(2,3)12-13-18-14(17)8-11-16(4)9-6-5-7-10-16;;/h5-13H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
HPZYZVSMMLCTGY-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCCCC1)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)



![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)




![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
